molecular formula C19H24N4O4 B1409353 t-Butyl 4-(3-carboxyquinoxalin-2-yl)-1,4-diazepane-1-carboxylate CAS No. 1858256-84-4

t-Butyl 4-(3-carboxyquinoxalin-2-yl)-1,4-diazepane-1-carboxylate

Cat. No. B1409353
M. Wt: 372.4 g/mol
InChI Key: WQGSWMJKUOUSOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

T-Butyl 4-(3-carboxyquinoxalin-2-yl)-1,4-diazepane-1-carboxylate, also known as TBCQ, is a synthetic compound that belongs to the family of quinoxaline derivatives. It has been studied for its potential applications in scientific research, particularly in the field of neuroscience.

Scientific Research Applications

1. Synthesis and Applications in Rho-Kinase Inhibition

t-Butyl 4-(3-carboxyquinoxalin-2-yl)-1,4-diazepane-1-carboxylate is a chemical compound utilized in the synthesis of Rho-kinase inhibitors. Gomi et al. (2012) developed a practical synthesis of a similar compound, (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, which is a key intermediate in the production of Rho-kinase inhibitor K-115. This synthesis facilitates the multikilogram production of this compound, highlighting its potential in large-scale pharmaceutical applications (Gomi et al., 2012).

2. Liquid- and Solid-Phase Synthesis of Quinoxalines

Attanasi et al. (2001) described the synthesis of quinoxalines from compounds structurally related to t-Butyl 4-(3-carboxyquinoxalin-2-yl)-1,4-diazepane-1-carboxylate. They demonstrated that 3-{[(tert-Butoxy)carbonyl]diazenyl}but-2-enoates react with aromatic 1,2-diamines to yield 3-methylquinoxaline-2-carboxylates, both in liquid and solid phases. This research illustrates the versatility of such compounds in synthesizing quinoxalines, which have various applications in materials science and pharmaceuticals (Attanasi et al., 2001).

3. Amidation Reactions in Pharmaceutical Synthesis

Wang et al. (2017) explored the use of Propanephosphonic acid anhydride (T3P) in the amidation of certain tetrahydroisoquinolonic carboxylic acids, a process relevant to the synthesis of compounds like t-Butyl 4-(3-carboxyquinoxalin-2-yl)-1,4-diazepane-1-carboxylate. Their study contributes to the understanding of the chemical mechanisms and efficiency in synthesizing carboxamides, which are crucial in developing active pharmaceutical ingredients (Wang et al., 2017).

properties

IUPAC Name

3-[4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepan-1-yl]quinoxaline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4/c1-19(2,3)27-18(26)23-10-6-9-22(11-12-23)16-15(17(24)25)20-13-7-4-5-8-14(13)21-16/h4-5,7-8H,6,9-12H2,1-3H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQGSWMJKUOUSOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)C2=NC3=CC=CC=C3N=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

t-Butyl 4-(3-carboxyquinoxalin-2-yl)-1,4-diazepane-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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t-Butyl 4-(3-carboxyquinoxalin-2-yl)-1,4-diazepane-1-carboxylate

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